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Compound of Interest

5,8-Dibromo-2,3-
Compound Name:
dichloroquinoxaline

Cat. No.: B12834208

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature and chemical databases contain limited
information regarding the specific chemical properties and experimental protocols for 5,8-
Dibromo-2,3-dichloroquinoxaline. This guide compiles the available data and provides
general methodologies for quinoxaline synthesis and analysis that may be applicable. All
experimental work should be conducted with appropriate safety precautions and after
consulting relevant safety data sheets.

Core Chemical Properties

Currently, detailed experimental data for 5,8-Dibromo-2,3-dichloroquinoxaline is scarce. The
following table summarizes the fundamental chemical identifiers available from chemical

suppliers.
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Property Value Source

Molecular Formula CsH2Br2Cl2N2 --INVALID-LINK--
Molecular Weight 356.83 g/mol --INVALID-LINK--
CAS Number 2411440-38-3 --INVALID-LINK--

5,8-dibromo-2,3-
IUPAC Name ) ] ) --INVALID-LINK--
dichloroquinoxaline

CIC1=NC2=C(Br)C=CC(Br)=C

SMILES --INVALID-LINK--
2N=C1ClI

Purity 95% --INVALID-LINK--

Storage Conditions Store at 0-8 °C --INVALID-LINK--

Note: Properties such as melting point, boiling point, and detailed solubility data are not
currently available in public databases.

Potential Synthetic Pathways

While a specific, validated experimental protocol for the synthesis of 5,8-Dibromo-2,3-
dichloroquinoxaline is not readily available, a plausible synthetic route can be conceptualized
based on established quinoxaline chemistry. The synthesis would likely involve two key
transformations: the formation of the dibromo-quinoxaline core and subsequent chlorination.

A generalized workflow for such a synthesis is proposed below.

Chiorinating Agent (e.g., POCls, SOCIz)

5,8-Dibromo-2,3-dichloroguinoxaline

Oxalyl chioride

1,2,4,5-Tetrabromobenzene. Friedel-Crafts Acylation

fensation 5,8-Dibromoquinoxaline-2,3-dione
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Figure 1. A proposed synthetic workflow for 5,8-Dibromo-2,3-dichloroquinoxaline.

Experimental Protocol: General Synthesis of
Quinoxaline-2,3-diones

The formation of the quinoxaline core is a common and well-documented reaction. A general
procedure involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl
compound.

Materials:

e 4,5-Dibromo-1,2-phenylenediamine

» Diethyl oxalate

« Ethanol

o Hydrochloric acid (catalytic amount)

Procedure:

 Dissolve 4,5-Dibromo-1,2-phenylenediamine in ethanol in a round-bottom flask.
o Add diethyl oxalate to the solution.

e Add a catalytic amount of hydrochloric acid.

o Reflux the mixture for several hours, monitoring the reaction progress by thin-layer
chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature.
e The product, 5,8-Dibromoquinoxaline-2,3-dione, should precipitate out of the solution.

o Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
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Experimental Protocol: General Chlorination of
Quinoxaline-2,3-diones

The conversion of the dione to the dichloro derivative is typically achieved using a strong
chlorinating agent.

Materials:

e 5,8-Dibromoquinoxaline-2,3-dione

e Phosphorus oxychloride (POCIs) or Thionyl chloride (SOCI2)
e N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

In a fume hood, carefully add 5,8-Dibromoquinoxaline-2,3-dione to an excess of phosphorus
oxychloride or thionyl chloride in a round-bottom flask equipped with a reflux condenser.

e Add a catalytic amount of DMF.

» Heat the mixture to reflux and maintain for several hours, monitoring by TLC.

» After the reaction is complete, cool the mixture to room temperature.

« Slowly and carefully quench the excess chlorinating agent by pouring the reaction mixture
onto crushed ice.

e The crude 5,8-Dibromo-2,3-dichloroquinoxaline will precipitate.

o Collect the solid by filtration, wash thoroughly with water, and dry.

Purify the crude product by recrystallization or column chromatography.

Potential Reactivity and Applications in Drug
Development
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The chemical structure of 5,8-Dibromo-2,3-dichloroquinoxaline suggests several avenues for
its use as a versatile building block in medicinal chemistry. The two chlorine atoms are
expected to be susceptible to nucleophilic aromatic substitution (SnAr) reactions, allowing for
the introduction of various functional groups. The bromine atoms can participate in cross-
coupling reactions, such as Suzuki or Stille couplings, to introduce further diversity.

[5,8-Dibromo-2,3-dichloroquinoxalin9

Potential Reactions

Nucleophilic Aromatic Substitution Cross-Coupling Reactions
(at C2, C3) (at C5, C8)

Potential Products

Diamino, Dialkoxy, Dithio derivatives Diaryl, Dialkyl, Diheteroaryl derivatives

Potential Applications

Antimicrobial Agents Kinase Inhibitors Organic Electronics

Click to download full resolution via product page
Figure 2. Potential reactivity and applications of 5,8-Dibromo-2,3-dichloroquinoxaline.

The quinoxaline scaffold is a known pharmacophore present in numerous biologically active
compounds, including kinase inhibitors and antimicrobial agents. The diverse substitution
patterns achievable from 5,8-Dibromo-2,3-dichloroquinoxaline make it an attractive starting
material for the synthesis of compound libraries for high-throughput screening in drug discovery
programs.

Spectroscopic Analysis (Predicted)
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While experimental spectra are not available, the expected features in various spectroscopic
analyses can be predicted based on the structure.

'H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent
aromatic protons on the benzene ring. The chemical shift of this singlet would likely be in the
downfield region (o 7.5-8.5 ppm) due to the electron-withdrawing effects of the bromine and
nitrogen atoms.

3C NMR Spectroscopy

The carbon NMR spectrum will be more complex. It is expected to show four distinct signals in
the aromatic region: one for the two equivalent bromine-bearing carbons, one for the two
equivalent carbons adjacent to the pyrazine ring, one for the two equivalent chlorine-bearing
carbons in the pyrazine ring, and one for the two equivalent carbons at the ring fusion.

Mass Spectrometry

The mass spectrum will show a characteristic isotopic pattern for a molecule containing two
bromine and two chlorine atoms. The molecular ion peak (M*) should be observed at m/z
corresponding to the molecular weight (356.83), with additional peaks corresponding to the
different isotopic combinations of Br and CI.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for C=N stretching of the
pyrazine ring (around 1600-1650 cm~1), C-ClI stretching (around 600-800 cm~1), and C-Br
stretching (around 500-600 cm~1). Aromatic C-H stretching may be observed above 3000 cm—1.

Safety and Handling

Specific safety data for 5,8-Dibromo-2,3-dichloroquinoxaline is not available. However,
based on its structure, it should be handled with care. Halogenated aromatic compounds can
be toxic and irritants. It is recommended to handle this compound in a well-ventilated fume
hood, wearing appropriate personal protective equipment (PPE), including gloves, safety
glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 5,8-Dibromo-2,3-
dichloroquinoxaline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12834208#5-8-dibromo-2-3-dichloroquinoxaline-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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